3H-[1,4]Diazepino[1,2-a]benzimidazole
Description
Contextualization within Benzimidazole (B57391) and Diazepine (B8756704) Scaffolds
The structure of 3H- fiveable.menih.govDiazepino[1,2-a]benzimidazole is a fusion of a benzimidazole ring system and a diazepine ring system. Both of these individual scaffolds are considered "privileged structures" in medicinal chemistry, a designation given to molecular frameworks that are capable of binding to multiple biological targets and exhibit a wide range of pharmacological activities. nih.govibmmpeptide.com
Benzimidazole , a bicyclic compound composed of fused benzene (B151609) and imidazole (B134444) rings, is a versatile scaffold found in numerous FDA-approved drugs. nih.govwikipedia.org Its significance stems from its physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which allow its derivatives to bind effectively with various macromolecules. nih.gov This has led to the development of benzimidazole-based compounds with antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, among others. nih.govnih.gov
Diazepines , particularly the benzodiazepine (B76468) class, are well-known throughout modern medicine. nih.gov These seven-membered heterocyclic rings containing two nitrogen atoms are central to drugs used for their anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. nih.govacs.org The 1,3-diazepine moiety is also present in numerous biologically active compounds, including the clinically used anticancer agent pentostatin. ibmmpeptide.com
The fusion of these two potent scaffolds into the diazepino[1,2-a]benzimidazole core creates a novel molecular entity. mdpi.comnih.gov Researchers synthesize such hybrid molecules with the expectation that the combined structure may exhibit unique or enhanced biological activities, potentially with improved specificity and novel mechanisms of action compared to its constituent parts. nih.gov
Significance of Fused Heterocyclic Systems in Contemporary Chemical Research
Fused heterocyclic systems are complex organic compounds containing two or more rings that share atoms. fiveable.meairo.co.in These structures are of immense interest in organic and medicinal chemistry due to their diverse and significant biological activities, including anticancer, antibacterial, antiviral, and antifungal properties. airo.co.inresearchgate.net
The significance of fusing heterocyclic rings stems from several key structural and chemical advantages:
Structural Rigidity and Planarity: Fusion often leads to a more rigid and planar structure compared to the individual, unfused rings. This conformational constraint can lead to more efficient and specific interactions with biological targets like enzymes and receptors. ias.ac.in
Enhanced Stability and Novel Reactivity: The combination of rings can create complex polycyclic structures with enhanced chemical stability and unique electronic properties. This can also introduce diverse possibilities for functionalization, making them versatile building blocks for complex molecule synthesis. fiveable.meias.ac.in
Broad Biological Spectrum: Many important pharmaceuticals are based on fused heterocyclic systems, which are often crucial for their efficacy and selectivity in targeting biological pathways. fiveable.menih.gov Their structural diversity allows chemists to fine-tune properties to optimize pharmacokinetic profiles and reduce potential side effects. fiveable.me
Consequently, the development of new and efficient synthetic methods for creating novel fused heterocyclic compounds remains an active and important area of contemporary chemical research. airo.co.inias.ac.in
Overview of Academic Research Trajectories for 3H-fiveable.menih.govDiazepino[1,2-a]benzimidazole Systems
While research on the specific 3H- fiveable.menih.govDiazepino[1,2-a]benzimidazole isomer is limited, significant academic work has been conducted on closely related isomers and derivatives, particularly those based on the diazepino[1,2-a]benzimidazole core. A prominent trajectory in this area involves the synthesis and pharmacological evaluation of 2,3,4,5-tetrahydro fiveable.menih.govdiazepino[1,2-a]benzimidazole derivatives for their potential as neuropsychotropic agents. mdpi.comnih.gov
The primary research focus has been on exploring the anxiolytic (anti-anxiety) and analgesic (pain-relieving) properties of these compounds. mdpi.comnih.govnih.gov As a combination of the privileged benzimidazole and diazepine scaffolds, these derivatives have been investigated as alternatives to classical benzodiazepines, with the aim of achieving therapeutic effects with fewer side effects. mdpi.comnih.gov
Synthetic strategies often involve the alkylation of the parent 2,3,4,5-tetrahydro fiveable.menih.govdiazepino[1,2-a]benzimidazole structure. nih.govnih.gov For instance, new derivatives have been obtained by reacting the parent compound with reagents such as 4-chlorobenzyl bromide and 4-tert-butylphenacyl bromide in a neutral medium. nih.gov The chemical structures of the resulting compounds are typically confirmed using techniques like 1H Nuclear Magnetic Resonance (1H-NMR) spectroscopy. nih.gov
The pharmacological evaluation of these synthesized derivatives has yielded promising results. In preclinical studies using animal models, certain derivatives have demonstrated moderate anxiolytic effects, while others have shown significant analgesic activity. mdpi.comnih.gov To better understand these effects at a molecular level, researchers have employed computational methods like in silico docking analysis to model the interactions between the compounds and biological targets, such as the GABAA receptor, which is a key site of action for traditional benzodiazepines. nih.gov
Detailed findings from a study on novel 2,3,4,5-tetrahydro fiveable.menih.govdiazepino[1,2-a]benzimidazole derivatives are summarized below.
| Compound ID | Substituent Group | Observed Activity |
|---|---|---|
| 2a | 4-chlorobenzyl | Moderate anxiolytic effect. nih.gov |
| 2b | Amide | Highest analgesic activity in its series. mdpi.com |
| 2c | fluorophenylacetamide | Moderate anxiolytic effect. nih.gov |
| 2d | Ketone | Highest analgesic activity in its series. mdpi.com |
| 3b | (structure not detailed) | Prominent anxiolytic potential. nih.gov |
These research trajectories highlight the active exploration of the diazepino[1,2-a]benzimidazole scaffold as a source of new therapeutic candidates, particularly for neurological and pain-related disorders.
Structure
2D Structure
3D Structure
Properties
CAS No. |
246-20-8 |
|---|---|
Molecular Formula |
C11H9N3 |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
3H-[1,4]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H9N3/c1-2-5-10-9(4-1)13-11-8-12-6-3-7-14(10)11/h1-5,7-8H,6H2 |
InChI Key |
YFAGAZPWGUEYFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C3=CC=CC=C3N=C2C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 3h 1 2 Diazepino 1,2 a Benzimidazole and Its Analogs
Classical and Established Cyclization Approaches to the 3H-nih.govthieme-connect.deDiazepino[1,2-a]benzimidazole Core
Traditional synthetic routes to fused heterocyclic systems like diazepino[1,2-a]benzimidazole have historically relied on cyclization reactions, building the complex scaffold from simpler, well-understood precursors. These methods often involve the sequential construction of the imidazole (B134444) and then the diazepine (B8756704) ring, or vice versa.
Strategies Involving Benzimidazole (B57391) Precursors and o-Phenylenediamine (B120857)
A foundational strategy for constructing benzimidazole-containing heterocycles begins with o-phenylenediamine (OPD). The condensation of OPD with various carbonyl compounds, such as aldehydes or carboxylic acids, is a robust and widely used method to form the benzimidazole ring. nih.gov Once the benzimidazole core is established, it can serve as a scaffold for the subsequent annulation of the diazepine ring.
For instance, a common approach involves the reaction of OPD with a suitable dicarbonyl compound or its equivalent, which can lead to the formation of a benzodiazepine (B76468) ring that is later modified or serves as a precursor. In a more direct approach to fused systems, a pre-formed benzimidazole derivative bearing a reactive side chain can be used. For example, a 2-aminobenzimidazole (B67599) can be reacted with a bifunctional electrophile that allows for the sequential formation of the seven-membered diazepine ring.
Another classical approach involves the reaction of OPD with β-ketoesters. While this often leads to 1,5-benzodiazepin-2-ones, modification of the substrates and reaction conditions can be used to steer the reaction towards different fused systems. The general principle involves the initial formation of an enamine or imine intermediate from one of the amino groups of OPD, followed by an intramolecular cyclization and dehydration. nih.gov
Table 1: Examples of Benzimidazole Synthesis from o-Phenylenediamine This table is interactive. Sort by clicking column headers.
| Aldehyde/Carboxylic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | NH4Cl | CHCl3, rt, 4h | 2-Phenyl-1H-benzo[d]imidazole | 40 | nih.gov |
| Anisaldehyde | NH4Cl | Ethanol, 80°C, 2h | 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | 80 | |
| Various Aldehydes | None (solvent-free) | Magnesia/POCl3 | 1,5-Benzodiazepine derivatives | 65-90 |
Diazepine Ring Formation via Intramolecular Cyclization Pathways
Intramolecular cyclization is a powerful strategy for forming the seven-membered diazepine ring onto a pre-existing benzimidazole core. This approach typically involves a benzimidazole derivative substituted with a side chain containing a nucleophile and an electrophilic center, or two groups that can be induced to react.
A representative method involves the base-mediated cyclization of a benzimidazole with a haloalkylamine side chain attached at the N-1 or 2-amino position. For example, the intramolecular cyclization of 2-(δ-chlorobutylamino)benzimidazole has been shown to yield a tetrahydro- nih.govrsc.orgdiazepino[1,2-a]benzimidazole system, demonstrating the feasibility of forming a seven-membered ring through the attack of an exocyclic amino group. nih.gov
Similarly, base-mediated 7-exo-dig cyclizations are employed for synthesizing related fused systems. In these reactions, a benzimidazole containing a propargyl group undergoes intramolecular cyclization, where a nitrogen atom of the benzimidazole ring attacks the alkyne, leading to the formation of the seven-membered ring. nih.gov Dehydration of intermediate 2-hydroxy-2,3-dihydro-1H-1,5-benzodiazepines, formed from the reaction of fluorinated 1,3-diketones with o-arylenediamines, provides another pathway to related 3H-1,5-benzodiazepines. rsc.orgrjptonline.org
Modern and Advanced Synthetic Strategies
Contemporary approaches to the synthesis of the 3H- nih.govthieme-connect.dediazepino[1,2-a]benzimidazole scaffold leverage advances in catalysis and reaction design to improve efficiency, selectivity, and environmental compatibility.
Transition Metal-Catalyzed Synthetic Routes
Transition metal catalysis has revolutionized heterocyclic synthesis, enabling the formation of C-N and C-C bonds under mild conditions. Copper and palladium are the most prominent metals used for these transformations.
Copper-Catalyzed Reactions: Copper-catalyzed Ullmann-type cross-coupling reactions are particularly effective for intramolecular C-N bond formation to construct the benzimidazole ring system. acs.org This strategy has been extended to create more complex fused systems. For example, a highly relevant synthesis of benzoimidazo nih.govthieme-connect.dediazepinoindoles has been achieved through a CuI-catalyzed double Ullmann cross-coupling reaction. researchgate.net This demonstrates a powerful method for fusing multiple heterocyclic systems, which can be adapted for the target diazepino[1,2-a]benzimidazole core. Furthermore, copper catalysts have been used in multicomponent reactions to synthesize 1,2-substituted benzimidazoles from N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for C-N bond formation, most notably via the Buchwald-Hartwig amination. Intramolecular Buchwald-Hartwig reactions are a key strategy for synthesizing various benzodiazepine derivatives. mdpi.comamanote.com A concise synthesis of dibenzodiazepines, which are structurally analogous to the target compound, has been developed using a palladium-catalyzed cross-coupling of precursors with ammonia, followed by a spontaneous intramolecular condensation. nih.govacs.org These methods, which facilitate the crucial diazepine ring-closing step, are highly applicable to the synthesis of the diazepino[1,2-a]benzimidazole framework.
Table 2: Examples of Transition Metal-Catalyzed Syntheses This table is interactive. Sort by clicking column headers.
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular N-Arylation | Cu2O (5 mol %) / DMEDA | N-(2-halophenyl)amidines | Benzimidazoles | acs.org |
| Double Ullmann Coupling | CuI / o-phenanthroline | 2-(2-bromophenyl)imidazole and 7-bromo-1H-indole | Benzoimidazo nih.govthieme-connect.dediazepinoindoles | researchgate.net |
| Tandem Amination-Cyclization | Palladium catalyst | o-carbonyl(anilines) and 1,2-dihaloarenes | Dibenzodiazepines | nih.govacs.org |
Catalyst-Free and Green Chemistry Approaches
In line with the principles of green chemistry, significant effort has been directed towards developing syntheses that minimize waste, avoid hazardous reagents, and reduce energy consumption. mdpi.com This includes catalyst-free reactions and the use of environmentally benign solvents or solvent-free conditions.
The synthesis of benzodiazepines and benzimidazoles has been successfully achieved under catalyst-free conditions using glycerol (B35011) as a recyclable, biodegradable solvent. researchgate.net The reaction of o-phenylenediamine with ketones or aldehydes in glycerol at elevated temperatures proceeds efficiently to yield the desired heterocyclic products. Microwave-assisted organic synthesis (MAOS) is another green technique that dramatically reduces reaction times. rjptonline.org The synthesis of benzimidazole derivatives via the condensation of o-phenylenediamine and aldehydes has been accomplished using microwave irradiation, often under solvent-free conditions or with a solid support like alumina. researchgate.netrjptonline.org These methods offer significant advantages in terms of speed, efficiency, and reduced environmental impact. mdpi.comresearchgate.net
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. The Ugi four-component reaction (U-4CR) is a powerful isocyanide-based MCR that has been ingeniously applied to the synthesis of complex heterocyclic scaffolds.
A notable application of this strategy is the synthesis of fused benzimidazole-diazepinones. rsc.orgresearchgate.net In this approach, an Ugi reaction is performed, and the resulting adduct undergoes a subsequent deprotection and cyclization (a UDC strategy) to furnish the final fused heterocyclic system. rsc.orgresearchgate.net For example, the reaction of an N-Boc-2-aminophenylisonitrile, an aldehyde, a carboxylic acid, and an amine can produce an Ugi adduct that, after deprotection of the Boc group, cyclizes to form a benzimidazole-fused diazepinone. nih.gov This strategy provides rapid access to a diverse library of complex molecules from simple, readily available starting materials. thieme-connect.deresearchgate.net
Table 3: Ugi-Based Synthesis of Fused Benzimidazole-Diazepinones This table is interactive. Sort by clicking column headers.
| Amine Component | Carbonyl Component | Isocyanide Component | Post-Condensation | Product | Reference |
|---|---|---|---|---|---|
| Anthranilic acids | Imidazole-2-carbaldehyde | Various isocyanides | Mumm Rearrangement | Imidazobenzodiazepinones | thieme-connect.de |
| N-Boc-2-aminophenylisonitrile | Methyl 2-formylbenzoate | Various amines/acids | Deprotection/Cyclization | Fused benzimidazole–isoquinolinones | nih.gov |
Derivatization and Functionalization Strategies
The strategic modification of the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole core is crucial for modulating its physicochemical properties and biological activity. Researchers have explored various derivatization and functionalization approaches, primarily centered on regioselective substitution and the creation of hybrid scaffolds.
Regioselective Substitution and Annulation Reactions
Regioselective substitution reactions allow for the precise introduction of functional groups at specific positions within the diazepino[1,2-a]benzimidazole framework. One of the common strategies involves the alkylation of the saturated analog, 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole. Studies have shown that alkylation reactions on this system, often targeting the nitrogen atoms, can proceed with a degree of regioselectivity. For instance, the alkylation of 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole has been reported to occur predominantly on the 1H-tautomeric form, leading to substitution at the N1 position. nih.govmdpi.com This approach has been utilized to synthesize a variety of N-substituted derivatives.
Annulation reactions, which involve the construction of a new ring fused to the existing heterocyclic system, represent another powerful tool for structural elaboration. While specific examples of annulation directly onto the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole core are not extensively documented in readily available literature, general strategies for the annulation of benzimidazoles can be considered. nih.govnih.gov These methods, which include transition metal-catalyzed cross-dehydrogenative coupling and condensations, could potentially be adapted to build additional heterocyclic rings onto the diazepino[1,2-a]benzimidazole scaffold, further expanding its structural diversity. nih.gov
The fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones with 1,2-dimethyl-1H-benzimidazole, followed by base-mediated treatment, has been shown to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides, demonstrating a synthetic route to related azepino[1,2-a]benzimidazole systems. lih.lu This type of reaction highlights the potential for constructing the seven-membered diazepine ring onto a pre-existing benzimidazole core.
| Reaction Type | Substrate | Reagents and Conditions | Product Description | Reference |
|---|---|---|---|---|
| Alkylation | 2,3,4,5-tetrahydro researchgate.netnih.govdiazepino[1,2-a]benzimidazole | Alkyl halides in a neutral medium | N1-substituted derivatives | nih.govmdpi.com |
| Annulation (related system) | 1,2-dimethyl-1H-benzimidazole | 4-bromo-1,3-diphenyl-2-buten-1-ones, followed by base | 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides | lih.lu |
Synthesis of Hybrid Scaffolds Incorporating 3H-researchgate.netnih.govDiazepino[1,2-a]benzimidazole
The development of hybrid molecules, which combine two or more pharmacophoric units, is a growing trend in drug discovery. The synthesis of hybrid scaffolds incorporating the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole moiety aims to leverage the biological activities of both components to create novel therapeutic agents.
While the direct synthesis of numerous hybrid molecules featuring the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole core is an area of ongoing research, the general concept of creating benzimidazole-diazepine hybrids has been explored. For instance, new hybrids based on benzimidazole and diazepine scaffolds have been synthesized through the reaction of suitable benzimidazole derivatives with glycine. nih.gov Although this example does not specifically form the researchgate.netnih.govdiazepino[1,2-a]benzimidazole ring system, it illustrates the feasibility of linking these two important heterocyclic motifs.
Furthermore, the synthesis of benzimidazole-fused 1,4-benzoxazepines spiro-connected to a 2-oxindole core has been achieved via a tandem epoxide-opening/SNAr approach. rsc.org This highlights the potential for creating complex, multi-ring systems that incorporate a diazepine-like seven-membered ring fused to a benzimidazole precursor. Such strategies could be adapted to generate novel hybrid structures based on the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole framework.
| Hybrid Scaffold Type | Synthetic Approach | Key Features | Reference |
|---|---|---|---|
| Benzimidazole-Diazepine Hybrids | Reaction of benzimidazole derivatives with glycine | Links benzimidazole and diazepine moieties | nih.gov |
| Benzimidazole-fused 1,4-Benzoxazepine-Spirooxindoles | Tandem epoxide-opening/SNAr reaction | Creates a complex, polycyclic system with a seven-membered ring | rsc.org |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms underlying the formation of the 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole ring system is fundamental for optimizing existing synthetic routes and designing new ones. While detailed computational and experimental mechanistic studies specifically for the synthesis of 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole are not extensively reported, insights can be drawn from the well-established mechanisms of benzimidazole and benzodiazepine formation. nih.govacs.org
The formation of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid, followed by cyclization and dehydration. chemrxiv.org The subsequent annulation of the diazepine ring is a critical step. In the synthesis of 1,5-benzodiazepine derivatives from 1-polyfluoroalkyl-3-styryl-1,3-diketones and o-arylenediamines, the proposed mechanism involves the initial attack of the diamine at different electrophilic centers of the diketone. acs.org This can lead to the formation of key intermediates that then undergo intramolecular cyclization to form the seven-membered ring. acs.org The regioselectivity of this process can be influenced by reaction conditions, with kinetic and thermodynamic control leading to different product outcomes. acs.org
Computational studies on the radical scavenging activity of 1H-benzimidazole-2-yl hydrazones have utilized DFT calculations to investigate reaction enthalpies and preferred mechanisms of action. nih.gov Similar computational approaches could be invaluable in elucidating the reaction pathways and transition states involved in the synthesis of 3H- researchgate.netnih.govdiazepino[1,2-a]benzimidazole, providing a deeper understanding of the factors that govern reaction efficiency and regioselectivity.
| Reaction | Key Mechanistic Steps | Influencing Factors | Reference |
|---|---|---|---|
| Benzimidazole formation | Condensation, cyclization, dehydration | Nature of reactants, catalyst | chemrxiv.org |
| 1,5-Benzodiazepine formation | Nucleophilic attack, intramolecular cyclization | Reaction temperature, solvent (kinetic vs. thermodynamic control) | acs.org |
| Radical scavenging by benzimidazole hydrazones | Hydrogen atom transfer, single electron transfer, radical adduct formation | Solvent polarity | nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of organic molecules, including the 3H- mdpi.comjocpr.comdiazepino[1,2-a]benzimidazole framework. Through a suite of experiments, each atom's chemical environment and its relationship to neighboring atoms can be mapped out.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides initial information on the number and types of protons and carbons present in the molecule. For derivatives of the related imidazobenzodiazepine systems, characteristic chemical shifts are observed. For instance, in some condensed benzimidazoles, the vinyl group protons and carbons are deshielded due to conjugation effects researchgate.net.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. It is instrumental in mapping out the spin systems within the diazepine (B8756704) and benzimidazole (B57391) rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to four bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule, such as linking substituents to the core heterocyclic structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule.
The combination of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C chemical shifts, providing a definitive map of the molecule's covalent structure researchgate.netarabjchem.org.
Interactive Table: Representative NMR Data for Fused Benzimidazole Systems (Note: Data below is illustrative for related imidazobenzodiazepine structures, as specific data for the parent 3H- mdpi.comjocpr.comdiazepino[1,2-a]benzimidazole is not available. Chemical shifts (δ) are in ppm.)
| Compound Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
|---|---|---|---|
| Benzimidazole Aromatic CH | 7.0 - 7.8 | 110 - 125 | COSY with adjacent Ar-H; HSQC to attached ¹³C; HMBC to other ring carbons |
| Diazepine CH₂ | 2.5 - 4.5 | 30 - 55 | COSY with adjacent CH₂; HSQC to attached ¹³C; NOESY to spatially close protons |
| Fused Quaternary C | N/A | 130 - 155 | HMBC from nearby protons |
Advanced NMR Methods for Stereochemical and Tautomeric Analysis
For N-unsubstituted benzimidazoles, rapid proton exchange between the two nitrogen atoms can lead to averaged signals in the NMR spectrum, complicating analysis. This phenomenon, known as tautomerism, can be studied using advanced NMR techniques beilstein-journals.org. In some cases, particularly in polar solvents like DMSO-d₆, the rate of this exchange slows, allowing for the observation of distinct signals for the different tautomeric forms researchgate.net. Solid-state NMR is another powerful tool where prototropic tautomerism is suppressed, enabling the unambiguous assignment of atoms in a specific tautomeric state beilstein-journals.orgresearchgate.net.
X-ray Crystallography for Absolute Configuration and Conformational Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers. For complex fused systems like diazepino-benzimidazoles, this technique can confirm the connectivity established by NMR and reveal the molecule's precise three-dimensional shape and packing in the solid state. For example, studies on related benzimidazole fused-1,4-oxazepines have used X-ray crystallography to confirm their molecular structure, which was found to be in good agreement with theoretical calculations nih.gov. This method is the gold standard for resolving any ambiguities in stereochemistry or conformation.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of 3H- mdpi.comjocpr.comdiazepino[1,2-a]benzimidazole. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula nih.gov.
Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the molecular ion, provide valuable structural information. The resulting fragmentation patterns are characteristic of the molecule's structure. Studies on related imidazobenzodiazepines have shown that the fragmentation pathways can confirm the presence of specific functional groups and the core ring structure journalijdr.com. For instance, the presence of an acetyl group in certain derivatives leads to a characteristic base peak at m/z = 43 (CH₃CO⁺) journalijdr.com.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational frequencies. In the IR spectra of benzimidazole derivatives, characteristic absorption bands can be observed:
N-H Stretching: A band in the region of 3200-2650 cm⁻¹ is indicative of the N-H group in the imidazole (B134444) ring nih.gov.
C=N Stretching: Vibrations for the C=N bond within the imidazole ring typically appear in the spectrum.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings are also present.
These spectral fingerprints can confirm the presence of the core benzimidazole structure and any additional functional groups appended to it researchgate.netrsc.orgresearchgate.net.
Chiroptical Spectroscopy (CD, ORD) for Chiral Molecule Characterization (if applicable)
If the 3H- mdpi.comjocpr.comdiazepino[1,2-a]benzimidazole molecule or its derivatives are chiral (i.e., they exist as non-superimposable mirror images), chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the molecule's absolute configuration and conformation in solution. For newly synthesized chiral piperazine (B1678402) derivatives, the absolute configuration was determined by combining X-ray analysis with theoretical calculations of their electronic circular dichroism (ECD) spectra nih.gov. This approach would be equally applicable to chiral derivatives of the diazepino-benzimidazole scaffold.
Theoretical and Computational Chemistry of 3h 1 2 Diazepino 1,2 a Benzimidazole Systems
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of complex molecules. dergipark.org.trekb.eg These methods allow for the detailed analysis of molecular orbitals, electron density, and electrostatic potential, which collectively govern the molecule's stability, reactivity, and intermolecular interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. irjweb.combiointerfaceresearch.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.trirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. This energy gap is crucial as it correlates with the lowest energy electronic transitions and can be used to predict intramolecular charge transfer (ICT) processes. irjweb.comnih.gov
While specific calculations for the parent 3H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole are not extensively detailed in the literature, studies on analogous benzimidazole (B57391) derivatives provide valuable insights. For these related systems, the HOMO is often localized on the electron-rich benzimidazole ring, while the LUMO may be distributed across both the benzimidazole and the fused ring system. dergipark.org.tr The introduction of various substituents can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap. biointerfaceresearch.comnih.gov
Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Illustrative Benzimidazole Derivatives Data for analogous compounds illustrating typical values.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzimidazole Derivative A1 | -5.88 | -1.18 | 4.70 |
| Benzimidazole Derivative A2 | -6.13 | -1.69 | 4.44 |
| Benzimidazole Derivative A3 | -5.94 | -1.21 | 4.73 |
| Benzimidazole Derivative A4 | -6.27 | -2.71 | 3.56 |
| Source: Adapted from computational studies on substituted 1-benzyl-2-phenyl-1H-benzimidazole derivatives. biointerfaceresearch.com |
The molecular electrostatic potential (MEP) map is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, providing a guide to intermolecular interactions. nih.govnih.gov
In a typical MEP map:
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms (like nitrogen and oxygen). nih.govresearchgate.net
Blue regions represent positive electrostatic potential, signifying areas of low electron density or electron deficiency. These sites are prone to nucleophilic attack. nih.gov
Green regions denote areas of neutral or near-zero potential. nih.gov
For benzimidazole-fused systems, negative potential (red) is generally localized over the nitrogen atoms of the imidazole (B134444) moiety due to their lone pairs of electrons, making them primary sites for hydrogen bonding and electrophilic interactions. nih.govresearchgate.net Positive potential (blue) is often found over hydrogen atoms attached to the aromatic rings. nih.gov The specific distribution in 3H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole would feature pronounced negative potential around the nitrogen atoms of both the diazepine (B8756704) and imidazole rings, highlighting these as key centers for reactivity.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and flexibility of a molecule are critical determinants of its physical and biological properties. Conformational analysis helps to identify the most stable arrangements (conformers) and the energy barriers between them.
The 3H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole system contains a seven-membered diazepine ring fused to the benzimidazole core. Seven-membered rings are known for their conformational flexibility, capable of adopting several low-energy conformations such as chair, boat, and twist-boat forms. nih.gov
Computational modeling studies on related N,N-disubstituted-1,4-diazepane antagonists have revealed that these systems can exist in unexpected low-energy twist-boat conformations, stabilized by intramolecular interactions. nih.gov Similarly, for the diazepino-benzimidazole system, computational studies would explore the potential energy surface by varying the key dihedral angles within the diazepine ring to locate energy minima and transition states. This analysis reveals the most probable conformations in different environments and the energy required for interconversion, which is crucial for understanding how the molecule might interact with other molecules or biological targets. Studies on related tetrahydro-1,3-diazepines also highlight the importance of conformational analysis to correlate molecular geometry with experimental data. researchgate.net
Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a well-known phenomenon in heterocyclic chemistry, particularly for benzimidazoles. encyclopedia.pub In the benzimidazole ring, annular tautomerism involves the migration of a proton between the N1 and N3 atoms. encyclopedia.pubresearchgate.net
For the 3H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole system, the fusion of the diazepine ring fixes the substitution pattern on the imidazole N1 atom, which generally prevents the typical N1-H/N3-H annular tautomerism seen in unsubstituted benzimidazole. However, other forms of tautomerism, such as proton shifts involving the diazepine ring, could be possible. For instance, related 1,4-diazepine systems can exhibit 6H/1H tautomerism. researchgate.net Computational studies can predict the relative stabilities of different tautomers by calculating their ground-state energies, providing insight into which form is likely to predominate under given conditions. encyclopedia.pub
Reactivity Predictions and Reaction Mechanism Modeling
Computational chemistry allows for the prediction of molecular reactivity through the calculation of various descriptors derived from the electronic structure. These reactivity descriptors help in understanding and modeling potential reaction mechanisms.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability. irjweb.com
Chemical Potential (μ): Related to the electronegativity of the molecule.
Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. irjweb.combiointerfaceresearch.com
By analyzing these descriptors, researchers can predict how 3H- nih.govresearchgate.netdiazepino[1,2-a]benzimidazole might behave in chemical reactions. For example, a high electrophilicity index would suggest susceptibility to nucleophilic attack.
Furthermore, computational modeling can be used to map out entire reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for understanding reaction feasibility and kinetics. For instance, modeling the mechanism of cyclization to form benzimidazole-fused heterocycles can elucidate the role of intermediates and transition states in the reaction. nih.govnih.gov
Prediction of Electrophilic/Nucleophilic Sites
Identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack is fundamental to understanding its reactivity. Computational methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are routinely employed for this purpose in the study of benzimidazole-based systems.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For the 3H- tandfonline.comjksus.orgdiazepino[1,2-a]benzimidazole scaffold, the electron-rich benzimidazole portion and the nitrogen atoms of the diazepine ring are expected to dominate the HOMO, indicating these as likely sites for electrophilic attack. Conversely, the LUMO is typically distributed across the aromatic system, highlighting potential sites for nucleophilic attack.
Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on the molecule's surface. These maps are color-coded to indicate electron-rich regions (negative potential, typically red or yellow), which are prone to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are susceptible to nucleophilic attack. In studies of related benzimidazole derivatives, MEP analysis has shown that the most negative potential is often located around the nitrogen atoms of the imidazole ring, confirming them as primary sites for electrophilic interaction. nih.gov
Fukui Functions and Dual Descriptors: For a more quantitative analysis, Fukui functions and dual descriptors (Δf(r)) can be calculated using Density Functional Theory (DFT). These reactivity descriptors identify specific atomic sites prone to attack. A positive value for the dual descriptor at a particular atom indicates a favorable site for a nucleophilic attack, while a negative value suggests a site favorable for an electrophilic attack. iucr.org
| Computational Method | Predicted Parameter | Interpretation for Reactivity |
|---|---|---|
| FMO Theory | HOMO/LUMO Energy & Distribution | Identifies general regions of nucleophilicity (HOMO) and electrophilicity (LUMO). |
| FMO Theory | HOMO-LUMO Gap (ΔE) | Indicates overall chemical reactivity and stability (smaller gap = higher reactivity). nih.gov |
| MEP Mapping | Electrostatic Potential Surface | Visually locates electron-rich (nucleophilic) and electron-poor (electrophilic) areas. nih.gov |
| DFT | Fukui Functions / Dual Descriptors | Quantitatively predicts the most probable atomic sites for electrophilic and nucleophilic attack. iucr.org |
Transition State Calculations for Mechanistic Elucidation
Understanding the reaction mechanisms for the synthesis of complex heterocycles is crucial for optimizing reaction conditions and developing new synthetic routes. Transition state (TS) calculations, typically performed using DFT methods, are instrumental in elucidating these pathways by identifying the structures and energies of transition states and intermediates.
For benzimidazole-fused systems, a key synthetic step is often an intramolecular cyclization. acs.org Computational chemists can model different potential reaction pathways to determine the most energetically favorable route. This involves:
Locating Stationary Points: Geometries of reactants, intermediates, transition states, and products along a proposed reaction coordinate are optimized.
Calculating Energies: The relative energies of these stationary points are calculated to determine activation energy barriers (the energy difference between the reactant and the transition state). The pathway with the lowest activation barrier is generally the most likely to occur.
Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A stable reactant or product will have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
In studies on the synthesis of related imidazole-fused benzoxazepines, DFT calculations have been used to model the transition states of competing cyclization pathways. acs.org These calculations revealed a preference for one pathway over another by a significant energy margin (e.g., 4.75 kcal/mol), providing a clear rationale for the experimentally observed product distribution. acs.org Similar computational approaches can be applied to understand the mechanisms of synthesis and rearrangement of 3H- tandfonline.comjksus.orgdiazepino[1,2-a]benzimidazole systems.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification and elucidation. DFT calculations can provide accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR isotropic shielding constants within a DFT framework. nih.gov The process typically involves:
Optimizing the molecular geometry using a selected DFT functional (e.g., B3LYP, ωB97xD) and basis set (e.g., 6-31G(d)). nih.gov
Performing a GIAO calculation on the optimized geometry to obtain the absolute isotropic shielding values for each nucleus.
Calculating the final chemical shifts (δ) by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which is calculated at the same level of theory (δ = σ_ref - σ_sample). researchgate.net
These predicted shifts can be compared with experimental data to confirm a proposed structure or to distinguish between different isomers. For complex heterocyclic systems, where spectral overlap is common, calculated shifts can be invaluable for making unambiguous assignments. Studies on a wide range of organic molecules have shown that DFT methods can predict ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netacs.org
| Atom Site (Hypothetical) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) (DFT/GIAO) | Deviation (ppm) |
|---|---|---|---|
| C2 | 151.5 | 152.1 | +0.6 |
| C4a | 142.8 | 143.2 | +0.4 |
| C6 | 119.7 | 119.5 | -0.2 |
| C7 | 122.3 | 122.9 | +0.6 |
| C8 | 121.9 | 122.4 | +0.5 |
| C9 | 110.8 | 111.3 | +0.5 |
| C9a | 135.1 | 134.8 | -0.3 |
| C11a | 149.3 | 149.9 | +0.6 |
Molecular Dynamics Simulations for Dynamic Behavior and Ligand Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For compounds like 3H- tandfonline.comjksus.orgdiazepino[1,2-a]benzimidazole, which may have biological activity, MD simulations are essential for understanding their conformational flexibility and their interactions with biological targets such as proteins or enzymes. tandfonline.comnih.gov
The typical workflow involves:
Molecular Docking: Initially, the compound is placed into the binding site of a target protein using a molecular docking program. This predicts the most likely binding pose and provides an initial estimate of the binding affinity. jksus.org
MD Simulation: The resulting protein-ligand complex is then subjected to an MD simulation. The system is placed in a simulated physiological environment (e.g., a box of water molecules with ions), and Newton's equations of motion are solved for all atoms over a period of time (typically nanoseconds to microseconds).
This simulation provides a dynamic picture of the complex, allowing researchers to assess its stability and analyze the specific interactions that hold the ligand in place. Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone or ligand atoms from their initial position over time. A stable, converging RMSD value suggests that the complex is in equilibrium and the ligand is stably bound. nih.govresearchgate.net
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms. It helps identify which parts of the protein are flexible and which are rigid upon ligand binding. nih.gov
Radius of Gyration (Rg): Measures the compactness of the protein. A stable Rg value suggests that the protein is not undergoing major unfolding or conformational changes. researchgate.net
Interaction Analysis: The simulation trajectory is analyzed to monitor specific interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the ligand and the protein over time. nih.gov
For numerous benzimidazole derivatives, MD simulations have been successfully used to confirm binding modes predicted by docking, rationalize structure-activity relationships, and provide insights into the dynamic nature of ligand-receptor recognition. jksus.orgsemanticscholar.orgmdpi.com
Chemical Reactivity and Transformations of 3h 1 2 Diazepino 1,2 a Benzimidazole
Electrophilic and Nucleophilic Substitution Reactions
The benzimidazole (B57391) core of the molecule is the primary site for substitution reactions. The nature of the nitrogen atoms—one pyrrole-type (N1) and one pyridine-type (N3, though involved in fusion in this system)—and the electron distribution in the benzene (B151609) ring dictate the regioselectivity of these reactions. chemicalbook.com
Electrophilic Substitution: Based on theoretical calculations of the parent benzimidazole ring, the benzene portion (positions 7, 8, 9, and 10 of the fused system) is π-excessive and therefore susceptible to electrophilic attack. chemicalbook.com Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation would be expected to occur on this aromatic ring, with the specific position depending on the reaction conditions and any existing substituents. The nitrogen atoms can also undergo electrophilic attack; for instance, benzimidazoles readily form salts with acids like HCl and HNO3. chemicalbook.com
Nucleophilic Substitution: The C2 position of a standard benzimidazole is known to be prone to nucleophilic substitution. chemicalbook.comresearchgate.net In the 3H- mdpi.comchemicalbook.comdiazepino[1,2-a]benzimidazole system, the analogous position is the carbon atom at the fusion of the imidazole (B134444) and diazepine (B8756704) rings (C11a). However, the most common site for nucleophilic substitution in benzimidazole derivatives is at the nitrogen atom. nih.gov For example, N-allylation has been achieved with high regio- and enantioselectivity using various catalysts. nih.gov The synthesis of N-substituted benzimidazoles via nucleophilic substitution is a common strategy. nih.gov In the case of the tetrahydro mdpi.combeilstein-journals.orgdiazepino[1,2-a]benzimidazole derivative, alkylation occurs on the nitrogen, leading to various substituted products. mdpi.com
A summary of expected substitution patterns is presented below.
| Reaction Type | Reagent Type | Probable Site of Attack on Diazepino[1,2-a]benzimidazole |
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | Benzene ring (Positions 7, 8, 9, 10) |
| Nucleophilic Substitution | Nucleophiles (e.g., carbanions, amines) | Nitrogen atoms, C11a position |
Rearrangement Reactions and Ring Transformations
Rearrangement and ring transformation reactions are pivotal in the synthesis of diazepine-fused heterocyclic systems. These reactions often involve ring expansion or contraction, driven by the formation of more stable intermediates.
One notable pathway involves a tandem [3+ + 2]-cycloaddition followed by a cationic mdpi.comnih.gov-rearrangement. In the synthesis of related 1,2,4-triazole-fused 1,4-benzodiazepines, a phenyl substituent migrates from a carbon to an electron-deficient nitrogen atom, leading to the expansion of a six-membered piperidine (B6355638) ring into a seven-membered diazepine ring. beilstein-journals.org This type of rearrangement highlights a potential synthetic route to the diazepino[1,2-a]benzimidazole core or a pathway for its transformation.
Ring transformations can also occur under hydrolytic conditions. For instance, certain 4-amino-1H-benzo[b] mdpi.comchemicalbook.comdiazepine derivatives can be hydrolyzed with a base to form a different diazepine, which can then be converted into a triazepine derivative. nih.gov Ring contraction has also been observed, such as the thermolysis of 2-azidoquinoxaline (B6189031) 1-oxide, which rearranges to form 2-cyano-1-hydroxybenzimidazole. researchgate.net
| Transformation Type | Description | Resulting Structure |
| Cationic mdpi.comnih.gov-Rearrangement | Migration of a substituent (e.g., phenyl group) from carbon to nitrogen. beilstein-journals.org | Ring expansion to form a diazepine ring. beilstein-journals.org |
| Hydrolysis | Base-catalyzed hydrolysis of substituted benzodiazepines. nih.gov | Can lead to different diazepine or triazepine derivatives. nih.gov |
| Ring Contraction | Thermolysis of related N-oxide heterocyclic systems. researchgate.net | Can lead to substituted benzimidazole cores. researchgate.net |
Cycloaddition Reactions Involving the Diazepine or Benzimidazole Moieties
Cycloaddition reactions offer a powerful tool for constructing complex heterocyclic frameworks. The diazepine moiety, particularly if it contains imine or olefinic bonds, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions.
Studies on 2,3-dihydro-1H-1,4-diazepines have shown that they undergo double site- and regio-specific 1,3-dipolar cycloadditions with reagents like mesitylnitrile oxide or diphenylnitrile imine. researchgate.net A key finding from these studies is that the hetero double bonds (C=N, imine) are significantly more reactive than the olefinic (C=C) double bonds within the diazepine ring. researchgate.net Computational studies confirm that the 1,3-dipole adds preferentially across the imine functionality. researchgate.net This suggests that the C=N bond within the diazepine ring of 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole would be the likely site for such cycloaddition reactions.
Additionally, [3+2] cycloaddition reactions are a common strategy for synthesizing fused heterocyclic systems, including benzofurans and benzo[d]oxazoles, which share structural motifs with the benzimidazole portion of the target molecule. nih.gov
Oxidation, Reduction, and Other Redox Chemistry
The redox chemistry of the 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole system can be understood by examining the reactions of its constituent parts. The formation of the fused benzimidazole ring itself is often achieved through an oxidative cyclization process. nih.gov
Oxidation: The synthesis of ring-fused benzimidazoles from o-cyclic amine substituted anilines or anilides frequently employs oxidizing agents like peroxy acids (e.g., peroxytrifluoroacetic acid) or Oxone. nih.gov The mechanism can proceed through nitroso intermediates or amine N-oxides. nih.gov The pre-formed 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole could potentially undergo oxidation at the diazepine ring, depending on its degree of saturation, or at the benzimidazole nitrogen to form an N-oxide under specific conditions.
Reduction: The initial synthesis of benzimidazole derivatives can involve a reductive cyclization step. For example, 2,6-dimethylbenzimidazole was first reported via the reductive cyclization of 2-nitro-4-methylacetanilide. chemicalbook.com For the 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole molecule, reduction would likely target any imine bonds within the diazepine ring, leading to a more saturated tetrahydro-diazepino[1,2-a]benzimidazole structure, a scaffold that has been explored for its biological activities. mdpi.com
Complexation and Coordination Chemistry with Metal Centers (Conceptual/Theoretical)
The benzimidazole scaffold is well-known for its ability to act as a ligand in coordination chemistry, forming stable complexes with a variety of transition metal ions. researchgate.net The nitrogen atoms of the imidazole ring, particularly the pyridine-like N3 atom in a simple benzimidazole, are the primary coordination sites. mdpi.com
The 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole system possesses multiple nitrogen atoms that could theoretically serve as coordination sites for metal centers. The nitrogen atoms of the benzimidazole moiety and the diazepine ring could allow the molecule to act as a mono- or bidentate ligand. The coordination behavior would depend on the metal ion, the solvent, and the specific geometry of the ligand.
Benzimidazole derivatives have been shown to form complexes with metals such as Co(III), Cu(II), Zn(II), Fe(III), and Ni(II). nih.govnih.govrsc.org In these complexes, coordination through the imine nitrogen atom is frequently observed, often resulting in a downward shift of the C=N stretching frequency in the FT-IR spectrum. nih.gov The formation of these metal complexes can enhance the biological activity of the parent ligand. mdpi.comrsc.org Therefore, it is conceptually plausible that 3H- mdpi.comchemicalbook.comDiazepino[1,2-a]benzimidazole and its derivatives could form stable coordination compounds with various metal centers, potentially leading to materials with novel electronic or therapeutic properties.
Structure Activity Relationship Sar and Ligand Design Principles for 3h 1 2 Diazepino 1,2 a Benzimidazole Analogs Theoretical and in Vitro Focus
Computational Approaches to SAR Modeling
Computational modeling has become an indispensable tool in modern drug discovery, offering rapid and cost-effective methods to predict the biological activity of compounds and to understand their mechanism of action at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. rutgers.edu These models are built on the principle that the biological effect of a compound is a function of its physicochemical properties. For 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs, 2D-QSAR models can be developed to predict activities such as anticancer potency based on descriptors like molecular weight, lipophilicity (logP), and electronic parameters. researchgate.net
Three-dimensional QSAR (3D-QSAR) extends this concept by considering the three-dimensional properties of the molecules. rutgers.edu Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to create a 3D grid around the aligned structures of the diazepino[1,2-a]benzimidazole analogs. researchgate.net These methods calculate steric and electrostatic fields, and in the case of CoMSIA, also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting models can highlight specific regions in the molecular structure where modifications are likely to enhance or diminish biological activity. nih.gov For instance, a 3D-QSAR study on a series of benzimidazole (B57391) derivatives as anticancer agents revealed the importance of steric fields, indicating that bulky or less bulky groups at specific positions on the benzimidazole ring could modulate activity. researchgate.netnih.gov
Table 1: Key Parameters in a Hypothetical 3D-QSAR Study of 3H- nih.govsemanticscholar.orgDiazepino[1,2-a]benzimidazole Analogs
| Parameter | CoMFA | CoMSIA | Interpretation |
| q² (Cross-validated r²) | > 0.5 | > 0.5 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | > 0.9 | > 0.9 | Represents the correlation between predicted and actual activities. researchgate.net |
| Steric Field Contribution | High | High | Suggests that the size and shape of substituents are crucial for activity. |
| Electrostatic Field Contribution | Moderate | Moderate | Indicates that the electronic properties of the molecule influence its interaction with the target. |
| Hydrophobic Field Contribution | N/A | Varies | Highlights the importance of lipophilicity in specific regions of the molecule for target binding. |
| H-bond Donor/Acceptor Contribution | N/A | Varies | Pinpoints areas where hydrogen bonding capabilities are favorable or unfavorable for activity. |
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs can be generated based on the structures of known active compounds (ligand-based) or the structure of the biological target's binding site (structure-based). dovepress.commdpi.com These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. researchgate.net
Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features. dovepress.com This approach allows for the rapid identification of new chemical scaffolds that are likely to be active against the target of interest. mdpi.comresearchgate.netutrgv.edu For example, a virtual screening campaign based on a pharmacophore model derived from known inhibitors of a particular enzyme could identify novel 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole derivatives with potential inhibitory activity. nih.gov
Molecular Docking and Binding Interaction Analysis with Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. dovepress.com This method is instrumental in understanding the binding mode of 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs at the atomic level.
The binding of a ligand to a protein is governed by a variety of non-covalent interactions. nih.gov A key principle is the "lock and key" model, where the ligand's shape and chemical properties are complementary to the protein's binding site. However, the "induced fit" model, which suggests that the binding site can change its conformation upon ligand binding, is often a more accurate representation. nih.gov
Hydrogen Bonding: These are crucial directional interactions between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov For 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs, the nitrogen atoms in the diazepine (B8756704) and imidazole (B134444) rings can act as hydrogen bond acceptors, while any N-H groups can act as donors. rsc.orgresearchgate.net
Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment, thereby minimizing their contact with water. nih.gov The benzimidazole core and any aromatic or aliphatic substituents on the 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole scaffold can participate in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov
π-π Stacking: This occurs between aromatic rings, such as the benzene (B151609) ring of the benzimidazole moiety. These interactions contribute to the stability of the ligand-protein complex. rsc.orgresearchgate.net
Molecular docking simulations can identify key amino acid residues within the binding site that are crucial for the interaction with 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs. mdpi.com These "hot spots" are regions where mutations would significantly impact the binding affinity. For instance, in the context of tubulin inhibitors, docking studies of benzimidazole derivatives have shown interactions with key residues in the colchicine (B1669291) binding site. nih.gov It has been observed that amino acids like E198 are critical for benzimidazole binding to tubulin. nih.gov
Table 2: Hypothetical Key Interactions of a 3H- nih.govsemanticscholar.orgDiazepino[1,2-a]benzimidazole Analog with a Protein Target
| Interaction Type | Ligand Moiety | Key Amino Acid Residue(s) |
| Hydrogen Bond | Diazepine ring nitrogen | Serine, Threonine |
| Hydrogen Bond | Imidazole ring nitrogen | Aspartate, Glutamate |
| Hydrophobic Interaction | Benzene ring | Leucine, Isoleucine, Valine |
| π-π Stacking | Benzimidazole core | Phenylalanine, Tyrosine, Tryptophan |
Mechanistic Insights into Biological Activity through In Vitro/In Silico Studies
The integration of in vitro and in silico approaches provides a comprehensive understanding of the mechanism of action of 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analogs. deepdyve.comfrontiersin.org For example, if a compound shows potent anticancer activity in cell-based assays, molecular docking and molecular dynamics simulations can be used to propose a specific protein target. deepdyve.comafricaresearchconnects.com
Subsequent in vitro enzyme inhibition assays can then be performed to validate the computational predictions. nih.gov For instance, if docking studies suggest that a 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole analog binds to the ATP-binding site of a kinase, its inhibitory effect on that kinase can be measured experimentally. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can help in the early stages of drug design to identify compounds with favorable pharmacokinetic properties. dovepress.com
By combining these computational and experimental techniques, a detailed picture of the SAR for the 3H- nih.govsemanticscholar.orgdiazepino[1,2-a]benzimidazole scaffold can be constructed, facilitating the design of new and improved therapeutic agents. researchgate.net
Enzyme Inhibition Mechanism Studies (e.g., PARP-1 inhibition)
Specific studies detailing the mechanism of enzyme inhibition by 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole analogs are not extensively documented in publicly available research. While the broader benzimidazole class contains numerous compounds investigated as enzyme inhibitors, particularly for targets like Poly (ADP-ribose) polymerase-1 (PARP-1), this specific fused diazepine ring system remains a less explored chemical space. The investigation into its potential as an enzyme inhibitor would be a novel area of research.
Receptor Binding Profile Analysis (e.g., affinity, selectivity to specific receptor subtypes)
An in-depth receptor binding profile analysis for 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole analogs is not presently available in scientific literature. Research on the isomeric 2,3,4,5-tetrahydro-11H- researchgate.neteurekaselect.comdiazepino[1,2-a]benzimidazole scaffold has identified interactions with biotargets relevant to anxiolytic activity, such as adrenergic and NMDA receptors. researchgate.netresearchgate.net However, direct extrapolation of these findings to the researchgate.netsmolecule.comdiazepino isomer is not scientifically feasible without experimental validation, as the change in nitrogen position within the diazepine ring significantly alters the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding capabilities.
Cellular Pathway Modulation at a Molecular Level
Information regarding the specific cellular pathways modulated by 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole at a molecular level has not been reported. Research in this area would be required to elucidate how this compound may affect intracellular signaling cascades, gene expression, or other cellular processes.
Rational Design Principles for Novel 3H-researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole Scaffolds
The rational design of novel analogs based on the 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole scaffold would be guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve computational modeling and targeted synthetic modifications.
Pharmacophore Modeling and 3D-QSAR: A primary step in the rational design process involves identifying the key structural features required for interaction with a specific biological target. researchgate.net For the 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole core, this would involve:
Identification of Key Interaction Points: Determining the hydrogen bond donors/acceptors, hydrophobic regions, and aromatic features of the scaffold that are crucial for binding. The benzimidazole portion offers a key hydrogen bond donor (N-H) and aromatic surface, while the diazepine ring introduces conformational flexibility and additional sites for substitution.
Computational Modeling: Building pharmacophore models and developing Quantitative Structure-Activity Relationship (QSAR) models would help predict the activity of virtual compounds before synthesis. smolecule.com This allows for the prioritization of derivatives with the highest probability of success. For related heterocyclic systems, multitarget pharmacophores have been constructed to understand interactions with various biotargets simultaneously. researchgate.netresearchgate.net
Key Modification Sites for SAR Exploration: The rational design of new analogs would focus on systematic modifications at several key positions on the scaffold, as illustrated in the table below.
| Position of Modification | Potential Substituents | Rationale for Modification |
| Benzene Ring | Halogens (F, Cl, Br), Alkyl, Alkoxy groups | Modulate lipophilicity, metabolic stability, and electronic properties to enhance target binding or improve pharmacokinetic profile. |
| Diazepine Ring (N-atoms) | Alkyl, Aryl, Acyl groups | Explore steric and electronic effects on receptor affinity and selectivity; can influence solubility and cell permeability. |
| Diazepine Ring (C-atoms) | Carbonyl, Hydroxyl, small Alkyl groups | Introduce new hydrogen bonding sites, alter conformation, and provide handles for further functionalization. |
By combining computational predictions with targeted synthesis, novel 3H- researchgate.netsmolecule.comDiazepino[1,2-a]benzimidazole derivatives could be developed and screened for a wide range of biological activities, thereby expanding the therapeutic potential of this heterocyclic system. eurekaselect.commdpi.com
Applications of 3h 1 2 Diazepino 1,2 a Benzimidazole Derivatives in Chemical and Biological Research Non Clinical
As Versatile Building Blocks for Complex Molecular Architectures
The 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole core serves as a valuable starting point for the synthesis of more complex molecular architectures. The inherent reactivity of the benzimidazole (B57391) and diazepine (B8756704) rings allows for various chemical modifications, making these derivatives useful synthons in organic chemistry. For instance, the fusion of a 4-bromo-1,3-diphenyl-2-buten-1-one with a 1,2-dimethyl-1H-benzimidazole can lead to the formation of a dihydroazepino[1,2-a]benzimidazol-11-ium bromide, which can be further modified. researchgate.net This highlights a synthetic strategy where the core structure is assembled and then functionalized.
Derivatives of the closely related 2,3,4,5-tetrahydro lih.lunih.govdiazepino[1,2-a]benzimidazole have been synthesized through the alkylation of the tautomeric form of the parent compound. nih.gov This demonstrates the potential for introducing a variety of substituents onto the diazepine ring, thereby creating a library of compounds with diverse functionalities. These functionalized derivatives can then participate in further reactions to build larger, more intricate molecules. The synthesis of pyrimido[1,2-a]benzimidazoles, for example, has been achieved through the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, showcasing how the benzimidazole portion of the scaffold can be a key reactive site for annulation reactions. nih.gov
The strategic functionalization of the 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole scaffold can be envisioned to create precursors for a range of heterocyclic systems. For example, by introducing reactive groups at specific positions, these derivatives could be used in multicomponent reactions or intramolecular cyclizations to afford novel polycyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov
In Supramolecular Chemistry and Host-Guest Interactions (Conceptual)
The structural features of 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole derivatives suggest their potential for engaging in supramolecular chemistry and host-guest interactions. The presence of aromatic rings, nitrogen heteroatoms, and the potential for introducing various functional groups allows for a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. researchgate.net
Conceptually, the planar benzimidazole moiety can participate in stacking interactions with other aromatic systems, a phenomenon observed in 2-arylbenzimidazoles which form supramolecular assemblies on water surfaces. nih.gov The nitrogen atoms in the diazepine and imidazole (B134444) rings can act as hydrogen bond acceptors, while N-H protons, if present in a tautomeric form or as substituents, can act as hydrogen bond donors. This is exemplified by 2-guanidinobenzimidazole, which forms extensive hydrogen-bonded networks. mdpi.com
As Molecular Probes for Investigating Biological Systems
Derivatives of 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole hold conceptual promise as molecular probes for the investigation of biological systems, largely due to the inherent fluorescence properties of the benzimidazole core. chemistrymag.org The photophysical properties of these compounds can be tuned by introducing various substituents, leading to changes in their absorption and emission spectra. researchgate.net For instance, 2-(2-hydroxyphenyl) benzimidazole and its derivatives are known to exhibit intense fluorescence through an excited-state intramolecular proton transfer (ESIPT) mechanism, resulting in a large Stokes shift. chemistrymag.org
The development of fluorescent probes based on the benzimidazole scaffold for biological imaging is an active area of research. For example, fluorescent 2,1,3-benzothiadiazole (B189464) derivatives have been successfully used for imaging lipid droplets in cancer cells. nih.gov This suggests that by conjugating the 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole core with specific targeting moieties, it may be possible to develop probes for specific organelles or biomolecules.
The table below summarizes the photophysical properties of some related benzimidazole derivatives, illustrating the tunability of their fluorescence characteristics.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Solvent |
| Unsubstituted BODIPY | 507 | 516 | 344 | Dichloromethane |
| Alkyne-substituted BODIPY | 552 | - | 633 | Dichloromethane |
| 3-Piperidinobenzanthrone | - | - | - | Various |
| 3-Pyrrolidinobenzanthrone | - | - | - | Various |
Data adapted from relevant studies on fluorescent probes with different core structures. mdpi.commdpi.com
The solvatochromic behavior observed in some benzanthrone (B145504) derivatives, where the emission wavelength changes with the polarity of the solvent, is another property that could be exploited in the design of molecular probes based on the 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole scaffold. mdpi.com This would allow for the development of sensors that can report on the local environment within a cell.
Role as Conceptual Ligands in Catalysis (Theoretical or Materials Science Focus)
The nitrogen-rich structure of 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole derivatives makes them conceptually interesting candidates for use as ligands in catalysis. The imidazole and diazepine rings contain multiple nitrogen atoms that can coordinate to metal centers, potentially forming stable metal complexes with catalytic activity. mdpi.com Benzimidazole-based ligands have been successfully employed in various catalytic reactions, including C-C coupling reactions like the Suzuki-Miyaura and Heck reactions when complexed with palladium. nih.gov
The specific geometry and electronic properties of the 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole scaffold could lead to unique catalytic activities. The diazepine ring can enforce a specific coordination geometry around the metal center, which could influence the selectivity of the catalyzed reaction. Furthermore, the electronic nature of the benzimidazole ring can be modulated through substitution to fine-tune the electron-donating ability of the ligand, thereby influencing the reactivity of the metal catalyst.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the electronic structure and reactivity of metal complexes with benzimidazole-derived ligands. nih.gov Such computational approaches could be used to predict the catalytic potential of hypothetical 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole-metal complexes and to guide the rational design of new catalysts for specific organic transformations. The table below lists some metal complexes of benzimidazole derivatives that have been synthesized and studied for their potential applications.
| Metal Ion | Ligand | Application Studied |
| Cu(II) | 2-(Phenylsubstituted) Benzimidazole | Antibacterial Activity |
| Ni(II) | 2-(Phenylsubstituted) Benzimidazole | Antibacterial Activity |
| Cu(II), Zn(II), Ni(II), Ag(I) | Bis-benzimidazole derivatives | Anti-cancer Activity |
| Palladium(II) | Benzimidazole-based | C-C Coupling Reactions |
This table summarizes findings from various studies on benzimidazole-metal complexes. mdpi.comnih.govnih.gov
Advanced Materials Science Applications (Theoretical or Non-Clinical)
The rigid, planar, and aromatic nature of the 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole core suggests its potential utility in the development of advanced materials. Benzimidazole-containing polymers are known for their high thermal stability, chemical resistance, and excellent mechanical properties, making them suitable for high-performance applications. researchgate.net Conceptually, derivatives of 3H- lih.lunih.govdiazepino[1,2-a]benzimidazole could be incorporated as monomers into polymer chains to create novel materials with tailored properties.
The photophysical properties discussed in the context of molecular probes also have relevance in materials science. The potential for strong fluorescence and large Stokes shifts makes these compounds interesting candidates for use as organic light-emitting diodes (OLEDs) or as components in fluorescent sensors. chemistrymag.orgnih.gov The ability of some benzimidazole derivatives to form supramolecular assemblies could be exploited to create self-healing materials or materials with ordered nanostructures. nih.gov
Furthermore, the interaction of these compounds with metal ions could lead to the formation of coordination polymers or metal-organic frameworks (MOFs). researchgate.net These materials have a wide range of potential applications, including gas storage, separation, and catalysis. Theoretical calculations could be employed to predict the structures and properties of such materials, guiding their synthesis and experimental investigation.
Future Perspectives and Emerging Research Directions for 3h 1 2 Diazepino 1,2 a Benzimidazole
Development of Novel and Highly Efficient Stereoselective Synthetic Routes
While existing synthetic routes to diazepino[1,2-a]benzimidazole derivatives have proven effective, the next frontier lies in the development of highly efficient stereoselective methods. nih.gov The presence of stereocenters in derivatives of this scaffold necessitates synthetic control to isolate specific enantiomers or diastereomers, which often exhibit distinct pharmacological profiles. Future research is anticipated to move beyond classical resolution techniques and focus on asymmetric synthesis.
Promising avenues include the application of chiral catalysts, such as transition metal complexes with chiral ligands, to guide the stereochemical outcome of key bond-forming reactions. rsc.orgus.es For instance, asymmetric hydrogenation or transfer hydrogenation of prochiral precursors could establish chirality early in the synthetic sequence. bohrium.com Furthermore, enantioselective C-H functionalization at the C2 position of the benzimidazole (B57391) core, a strategy that has been successfully applied to simpler benzimidazoles, could offer a direct route to chiral derivatives. nih.gov The development of organocatalysis also presents a powerful, metal-free alternative for constructing chiral diazepine (B8756704) rings. bohrium.com These advanced synthetic strategies will be crucial for efficiently producing enantiopure compounds, enabling a more precise evaluation of their structure-activity relationships and therapeutic potential.
Advanced Computational Methodologies for Predictive Modeling and De Novo Design
Computational chemistry is set to play an increasingly pivotal role in accelerating the discovery and optimization of 3H- nih.govmdpi.comdiazepino[1,2-a]benzimidazole-based compounds. Advanced computational methodologies are moving beyond simple molecular docking to more predictive and generative models.
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) studies will continue to be refined with larger datasets and more sophisticated molecular descriptors to build robust models that can accurately predict the biological activity of novel analogues. researchgate.net The integration of molecular dynamics (MD) simulations provides a dynamic view of ligand-receptor interactions, allowing for the calculation of binding free energies and the identification of key stable interactions over time, offering deeper insights than static docking models alone. nih.gov These predictive tools enable researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
De Novo Design: The advent of artificial intelligence (AI) has ushered in the era of de novo drug design, where algorithms can generate entirely new molecular structures tailored to specific biological targets. frontiersin.org Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of active compounds to learn the underlying chemical patterns and then generate novel diazepino[1,2-a]benzimidazole derivatives with desirable predicted properties. researchgate.netnih.gov This approach allows for the exploration of vast regions of chemical space, potentially uncovering novel scaffolds and substitution patterns that would not be conceived through traditional medicinal chemistry approaches. frontiersin.org
| Computational Method | Application in 3H- nih.govmdpi.comDiazepino[1,2-a]benzimidazole Research | Key Benefit |
| QSAR | Predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. |
| Molecular Dynamics | Simulate the dynamic interaction between the compound and its biological target. | Understand binding stability and mechanism. nih.gov |
| Generative AI Models | Design novel molecules with desired properties from scratch. frontiersin.org | Explore new chemical space and identify novel scaffolds. nih.gov |
Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations
Future synthetic research will likely explore more unconventional reactivity patterns to access novel derivatives of the 3H- nih.govmdpi.comdiazepino[1,2-a]benzimidazole core. This involves moving beyond standard condensation and alkylation reactions to investigate unprecedented transformations that can rapidly build molecular complexity.
One area of potential is the application of transition-metal-catalyzed C-H activation. This powerful strategy allows for the direct functionalization of otherwise inert C-H bonds, offering new avenues for derivatization without the need for pre-functionalized starting materials. acs.org For example, rhodium-catalyzed [4+2] annulation has been used to construct benzimidazole-fused quinolines, and similar strategies could be envisioned for expanding the diazepino[1,2-a]benzimidazole system. acs.org Another emerging area is the use of aryne chemistry, which could enable the synthesis of uniquely fused benzimidazole systems through successive nucleophilic additions under metal-free conditions. rsc.org Furthermore, exploring ring-opening and ring-closure cascade reactions of substituted benzimidazole salts could provide a novel entry point to complex polycyclic structures containing the diazepine ring. researchgate.net These innovative approaches could lead to the discovery of compounds with unprecedented three-dimensional shapes and novel pharmacological properties.
Deeper Mechanistic Understanding of Biological Interactions at the Molecular and Sub-cellular Levels
While derivatives of 3H- nih.govmdpi.comdiazepino[1,2-a]benzimidazole are known to interact with central nervous system targets like the GABA-A and serotonin (B10506) receptors, a deeper mechanistic understanding of these interactions at a molecular and sub-cellular level is a key future objective. nih.gov Current knowledge is often based on in silico docking and initial pharmacological assays. nih.gov
Future research will need to employ a range of biophysical and cellular techniques to elucidate the precise binding modes of these compounds. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), could provide atomic-level snapshots of the compounds bound to their receptor targets. This structural information is invaluable for understanding the specific molecular interactions that govern affinity and efficacy, and for guiding the rational design of next-generation molecules.
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery (High-level, not clinical)
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery of new 3H- nih.govmdpi.comdiazepino[1,2-a]benzimidazole derivatives. nih.gov Beyond de novo design, AI/ML can be applied across the entire discovery pipeline.
ML models can be trained on literature data to predict the outcomes of chemical reactions, helping chemists design more efficient and robust synthetic routes. acs.org Retrosynthesis prediction tools, enhanced by transfer learning, can suggest viable synthetic pathways for complex target molecules, even for less common heterocyclic systems. chemrxiv.org In the realm of property prediction, AI can build models to forecast a compound's physicochemical properties, metabolic stability, and potential toxicity (in silico ADMET) early in the design phase. researchgate.net This allows for a multi-parameter optimization process, where molecules are designed not just for high potency but also for favorable drug-like properties.
| AI/ML Application | Function in Chemical Discovery | Potential Impact |
| Reaction Prediction | Forecast the outcome and optimal conditions for synthetic steps. acs.org | Increase synthetic efficiency and success rates. |
| Retrosynthesis | Propose synthetic routes for novel target compounds. chemrxiv.org | Accelerate the synthesis of complex molecules. |
| ADMET Prediction | Computationally estimate drug-like properties and potential toxicity. researchgate.net | Reduce late-stage attrition of drug candidates. |
| Target Identification | Analyze biological data to propose new protein targets. nih.gov | Expand therapeutic applications for the scaffold. |
Q & A
Q. What are the primary synthetic routes for 3H-[1,4]Diazepino[1,2-a]benzimidazole derivatives, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves condensation reactions between benzimidazole precursors and aldehydes or carbonyl derivatives under reflux conditions. Key steps include:
- Reagent Selection: Use of DMF or ethanol as solvents with glacial acetic acid as a catalyst (e.g., 76% yield via reflux with DMF and methanol isolation) .
- Purification: Recrystallization from ethanol/ether mixtures improves purity, as seen in the isolation of dihydrochloride salts (m.p. 248–253°C) .
- Yield Optimization: Extended reflux times (4+ hours) and stoichiometric control of aldehydes enhance product formation .
Table 1: Synthesis Methods and Outcomes
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- 1H NMR: Identifies NH protons (δ 8.12 ppm) and methyl/methylene groups (δ 2.6–3.78 ppm), critical for distinguishing tautomeric forms .
- FTIR: Confirms carbonyl (C=O) and hydroxyl (O-H) stretches, especially in dihydrochloride salts .
- Mass Spectrometry: Validates molecular ion peaks (e.g., m/z 291.137 for C18H17N3O derivatives) .
Q. What core pharmacological activities have been identified for these derivatives?
Methodological Answer:
- Antiviral Activity: Inhibition of picornavirus replication via interaction with viral RNA .
- CNS Effects: 5-HT antagonism, anxiolytic, and analgesic properties (e.g., elevated plus maze [EPM] models show increased open-arm time for chlorobenzyl derivatives) .
- Enzyme Inhibition: CDK and prostaglandin synthesis inhibition linked to antitumor activity .
Table 2: Key Pharmacological Findings
Advanced Research Questions
Q. How do structural modifications influence biological activity, and what methodologies establish SAR?
Methodological Answer:
- Substituent Effects:
- Electronegative Groups (Cl, F): Enhance anxiolytic activity but reduce analgesic efficacy .
- Methoxy Groups: Improve solubility and target selectivity (e.g., 2,3,4-trimethoxyphenyl derivatives show enhanced pharmacokinetics) .
- Methodologies:
- In Vitro Screening: Dose-response assays (e.g., IC50 for enzyme inhibition).
- Molecular Docking: Predict binding to 5-HT receptors or viral RNA polymerases .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
Methodological Answer:
- Metabolic Stability: Assess hepatic microsomal stability to identify rapid degradation (e.g., esterase-sensitive derivatives).
- Bioavailability Studies: Use pharmacokinetic profiling (Cmax, Tmax) to correlate in vitro potency with plasma concentrations .
- Prodrug Strategies: Modify hydroxyl groups to esters (e.g., dihydrochloride salts in ) to enhance absorption .
Q. What computational approaches enhance target selectivity in derivative design?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., benzimidazole binding to CDK2) .
- QSAR Modeling: Correlate substituent hydrophobicity (XLogP3 = 3.9) with membrane permeability .
- Docking Studies: Prioritize derivatives with high binding scores to viral RNA polymerases or CNS receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
